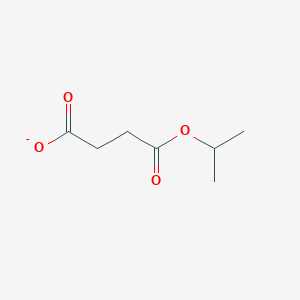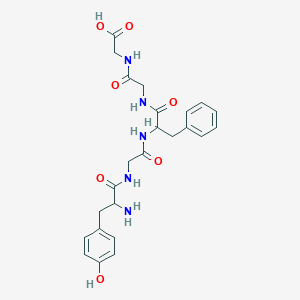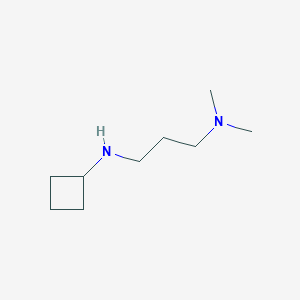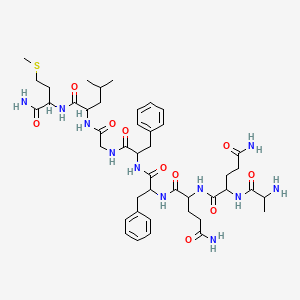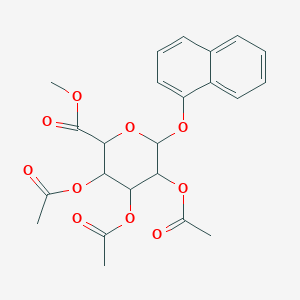
Methyl tri-O-acetyl-1-naphthol glucuronate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl tri-O-acetyl-1-naphthol glucuronate is a chemical compound with the molecular formula C23H24O10. It is a derivative of 1-naphthol and glucuronic acid, where the hydroxyl groups of the glucuronic acid are acetylated, and the carboxyl group is esterified with methanol. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl tri-O-acetyl-1-naphthol glucuronate typically involves the acetylation of 1-naphthol glucuronide. The process begins with the protection of the hydroxyl groups of glucuronic acid using acetic anhydride in the presence of a catalyst such as pyridine. The resulting tri-O-acetyl glucuronic acid is then esterified with methanol to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl tri-O-acetyl-1-naphthol glucuronate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent glucuronic acid derivative.
Oxidation: The naphthol moiety can undergo oxidation to form quinones or other oxidized products.
Substitution: The acetyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: 1-naphthol glucuronide.
Oxidation: Quinones or other oxidized derivatives of 1-naphthol.
Substitution: Derivatives with substituted functional groups replacing the acetyl groups.
Aplicaciones Científicas De Investigación
Methyl tri-O-acetyl-1-naphthol glucuronate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving glucuronidation, a metabolic pathway for detoxification.
Medicine: Investigated for its potential use in drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl tri-O-acetyl-1-naphthol glucuronate involves its hydrolysis to release the active 1-naphthol glucuronide. This compound can then interact with various molecular targets, including enzymes involved in glucuronidation. The acetyl groups provide protection and stability, allowing the compound to reach its target site before being activated.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate: Another acetylated glucuronide derivative with similar protective groups.
1-Naphthol glucuronide: The non-acetylated form of the compound.
Methyl tri-O-acetyl-2-naphthol glucuronate: A positional isomer with the naphthol group at a different position.
Uniqueness
Methyl tri-O-acetyl-1-naphthol glucuronate is unique due to its specific acetylation pattern and the presence of the 1-naphthol moiety. This structure provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZRMMOSHNKHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1R,2R,5S,8R,9R,10R,13R,14R,18R)-1,2,14,17,17-pentamethyl-16-oxo-8-prop-1-en-2-ylpentacyclo[11.7.0.0^{2,10.0^{5,9.0^{14,18]icosane-5-carboxylic acid](/img/structure/B12325426.png)
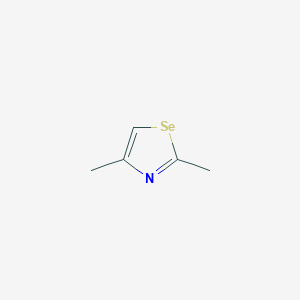
![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi-tert-butylphosphine](/img/structure/B12325436.png)


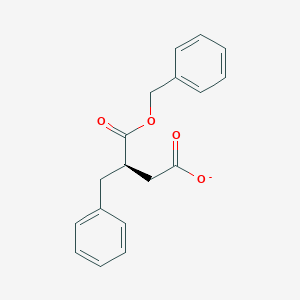
![Copper, bis[1,1-dimethylethyl 3-(oxo-kappaO)butanoato-kappaO']-](/img/structure/B12325472.png)
